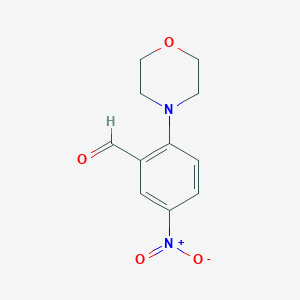

2-Morpholino-5-nitrobenzaldehyde

Description

BenchChem offers high-quality 2-Morpholino-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGDWIWUQDHQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383471 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-62-2 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Morpholino-2-nitrobenzaldehyde

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 5-Morpholino-2-nitrobenzaldehyde (CAS No: 113259-81-7).

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

5-Morpholino-2-nitrobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its structure uniquely combines three key functional moieties: a reactive aldehyde group, an electron-withdrawing nitro group, and a morpholine ring. The morpholine heterocycle is widely recognized as a "privileged structure" in drug discovery.[1][2] Its incorporation into molecules can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and target-binding affinity.[1] These properties, coupled with the synthetic versatility of the aldehyde and nitro groups, make 5-Morpholino-2-nitrobenzaldehyde a valuable building block for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors.[3][4]

This technical guide provides a comprehensive overview of 5-Morpholino-2-nitrobenzaldehyde, including its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its applications as a precursor in the synthesis of complex heterocyclic compounds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 5-Morpholino-2-nitrobenzaldehyde is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 5-Morpholino-2-nitrobenzaldehyde

| Property | Value | Reference |

| CAS Number | 113259-81-7 | |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 149-151 °C | |

| Purity | ≥95% |

Spectroscopic Analysis

While specific spectra are often proprietary to suppliers, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds. Supplier documentation often includes detailed analytical data such as NMR, HPLC, and LC-MS upon request.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (highly deshielded, likely >10 ppm), distinct aromatic protons, and the protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm), along with signals for the aromatic carbons and the carbons of the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.23 m/z).

Synthesis of 5-Morpholino-2-nitrobenzaldehyde

The most plausible and widely applicable method for the synthesis of 5-Morpholino-2-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitrobenzaldehyde with morpholine. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group (a halogen) activates the aromatic ring towards nucleophilic attack.

A common precursor for this synthesis is 2-fluoro-5-nitrobenzaldehyde, as the fluorine atom is an excellent leaving group in SNAr reactions.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methods for SNAr reactions with morpholine.[5][6]

Materials:

-

2-Fluoro-5-nitrobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Morpholino-2-nitrobenzaldehyde.

Caption: Synthesis workflow for 5-Morpholino-2-nitrobenzaldehyde.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of the aldehyde and nitro functional groups makes 5-Morpholino-2-nitrobenzaldehyde a versatile intermediate for the synthesis of a variety of heterocyclic compounds.[7][8]

Precursor to Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors, where it often forms key interactions within the ATP-binding pocket of the enzyme.[4][9] The aldehyde group of 5-Morpholino-2-nitrobenzaldehyde serves as a synthetic handle for elaboration into more complex scaffolds. For instance, the nitro group can be reduced to an amine, which can then undergo cyclization reactions with other reagents to form quinazolines, a core structure in many VEGFR-2 kinase inhibitors.[7]

Caption: Pathway to kinase inhibitor scaffolds.

Synthesis of Heterocyclic Compounds

The aldehyde functionality can readily participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems. Furthermore, the in-situ reduction of the nitro group to an amine, followed by condensation with a ketone, provides a direct route to substituted quinolines via the Friedländer annulation.

Safety and Handling

As with all nitroaromatic compounds, 5-Morpholino-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

5-Morpholino-2-nitrobenzaldehyde is a strategically important chemical intermediate with significant potential in medicinal chemistry and organic synthesis. The presence of the privileged morpholine scaffold, combined with the versatile reactivity of the aldehyde and nitro groups, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other bioactive molecules. The synthetic route via nucleophilic aromatic substitution is robust and allows for the efficient production of this key building block. As research into targeted therapies continues to expand, the utility of well-designed intermediates like 5-Morpholino-2-nitrobenzaldehyde is poised to grow, enabling the development of the next generation of therapeutic agents.

References

-

B. V. V. S. Kumar, V. S. Kumar, and G. M. Kumar, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Medicinal Research Reviews, vol. 40, no. 2, pp. 709–752, 2020.

-

G. C. T. C. G. G. C. T. C. G. and G. C. T. C. G. G. C. T. C. G., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, vol. 11, no. 15, pp. 2249–2264, 2020.

-

A. Kourounakis, D. Xanthopoulos, and A. Tzara, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Semantic Scholar, 2020.

-

J. F. G. J. F. G. and J. F. G. J. F. G., "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors," ResearchGate, 2011.

-

G. C. T. C. G. G. C. T. C. G. and G. C. T. C. G. G. C. T. C. G., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Publications, 2020.

-

"Aromatic Substitution," Vapourtec Flow Chemistry.

-

"Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking," Organic & Biomolecular Chemistry (RSC Publishing).

-

Y. Sainz, J. A. R. R., J. M. G. M., and G. M. G., "A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies," ResearchGate, 2003.

-

"Process for the preparation of 2-nitrobenzaldehyde," Google Patents.

-

V. V. L. V. V. L. and V. V. L. V. V. L., "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles," Frontiers in Chemistry, vol. 6, 2018.

-

P. B. P. B. and P. B. P. B., "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene," Beilstein Journal of Organic Chemistry, vol. 12, pp. 192–197, 2016.

-

"Process for the preparation of 2-nitrobenzaldehyde," Google Patents.

-

P. B. P. B. and P. B. P. B., "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene," ResearchGate, 2016.

-

"Process for the preparation of 2-nitrobenzaldehyde," Google Patents.

-

"A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications," BenchChem, 2025.

-

"Process for the preparation of 2-nitrobenzaldehydes," Justia Patents.

-

"2-Fluoro-5-nitrobenzaldehyde 97%," Sigma-Aldrich.

-

"2-Phenylbenzimidazole-5-sulfonic acid synthesis," ChemicalBook.

-

"Meta-nitrobenzaldehyde patented technology retrieval search results," Eureka | Patsnap.

-

"A Review on Medicinally Important Heterocyclic Compounds," Bentham Science, 2022.

-

T. M. T. M. and T. M. T. M., "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives," Molecules, vol. 26, no. 5, p. 1424, 2021.

-

"Method for the synthesis of a benzimidazole compound," Google Patents.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vapourtec.com [vapourtec.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties of 2-Morpholino-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Morpholino-5-nitrobenzaldehyde (CAS No: 30742-62-2). Due to the limited availability of specific experimental data for this compound, this document also includes comparative data from structurally related molecules to offer insights into its expected characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science.

Core Chemical Properties

2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde containing a morpholine ring and a nitro group. These functional groups are expected to significantly influence its chemical reactivity and biological activity.

Table 1: General and Physicochemical Properties of 2-Morpholino-5-nitrobenzaldehyde and Related Compounds

| Property | 2-Morpholino-5-nitrobenzaldehyde | 2-Nitrobenzaldehyde[1][2] | 2-Chloro-5-nitrobenzaldehyde | 2-Hydroxy-5-nitrobenzaldehyde[3] |

| CAS Number | 30742-62-2 | 552-89-6 | 6361-21-3 | 97-51-8 |

| Molecular Formula | C₁₁H₁₂N₂O₄ | C₇H₅NO₃ | C₇H₄ClNO₃ | C₇H₅NO₄ |

| Molecular Weight | 236.23 g/mol | 151.12 g/mol | 185.56 g/mol | 167.12 g/mol |

| Melting Point | Data not available | 42-44 °C | 76-79 °C | 125-128 °C |

| Boiling Point | Data not available | 153 °C at 23 mmHg | Data not available | Data not available |

| Solubility | Data not available | Insoluble in water; Soluble in ethanol, ether, and benzene[2] | Data not available | Data not available |

| Appearance | Data not available | Pale yellow crystalline powder[1] | Yellow crystalline solid | Yellow solid |

Synthesis and Reactivity

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

No specific spectroscopic data for 2-Morpholino-5-nitrobenzaldehyde has been found in the literature. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for 2-Morpholino-5-nitrobenzaldehyde

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.2 ppm) - Aromatic protons (multiplets, ~7.0-8.5 ppm) - Morpholine protons (two multiplets, ~3.0-4.0 ppm) |

| ¹³C NMR | - Aldehyde carbonyl carbon (~185-195 ppm) - Aromatic carbons (~110-160 ppm) - Morpholine carbons (~45-70 ppm) |

| IR Spectroscopy | - C=O stretch (aldehyde): ~1690-1710 cm⁻¹ - N-O stretch (nitro): ~1510-1550 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) - C-N stretch (aromatic amine): ~1250-1350 cm⁻¹ - C-O-C stretch (morpholine): ~1110-1130 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 236.08 |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 2-Morpholino-5-nitrobenzaldehyde is currently unavailable. However, the presence of the morpholine and nitrobenzaldehyde moieties suggests potential for pharmacological activity.

-

Anticancer Potential: Morpholine derivatives have been extensively studied for their anticancer properties.[4][5][6][7][8] They have been shown to target various cellular pathways involved in cancer progression, including cell cycle regulation and apoptosis.[6][7] Some morpholine-containing compounds act as inhibitors of key signaling molecules like PI3K.[9]

-

Antimicrobial Activity: Nitrobenzaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[10][11][12] The nitro group is a key pharmacophore that can induce cellular toxicity in microorganisms.[13]

Given these precedents, a logical starting point for investigating the biological activity of 2-Morpholino-5-nitrobenzaldehyde would be to screen it for anticancer and antimicrobial effects.

Conclusion

2-Morpholino-5-nitrobenzaldehyde is a chemical entity with potential applications in medicinal chemistry and materials science, inferred from the known properties of its constituent functional groups. This technical guide has summarized the available information and provided a predictive framework for its chemical properties, synthesis, and potential biological activities. The significant gaps in the experimental data for this compound highlight the need for further research to fully characterize its profile and unlock its potential for various applications. The methodologies and comparative data presented herein offer a solid foundation for initiating such investigations.

References

- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Morpholino-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Morpholino-5-nitrobenzaldehyde, a nitroaromatic compound of interest in chemical synthesis and potentially in drug discovery. This document details the definitive crystal structure as determined by single-crystal X-ray diffraction and outlines the experimental protocols for its synthesis and spectroscopic characterization.

Core Structural Data

The primary method for the unambiguous determination of the three-dimensional structure of 2-Morpholino-5-nitrobenzaldehyde is single-crystal X-ray diffraction. A study published by the International Union of Crystallography (IUCr) provides the key crystallographic data and bond metrics for this compound.[1]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2580 (17) |

| b (Å) | 8.3960 (13) |

| c (Å) | 11.704 (3) |

| β (°) | 95.165 (18) |

| Volume (ų) | 710.3 (3) |

| Z | 4 |

| R-factor (%) | 4.50 |

Key Bond Distances

The X-ray diffraction data reveals characteristic bond lengths that confirm the molecular structure.[1]

| Bond | Distance (Å) | Description |

| C=O (aldehyde) | 1.194 (1) | Double bond between the carbonyl carbon and oxygen. |

| C-N (nitro) | 1.457 (1) | Single bond between the aromatic carbon and the nitrogen of the nitro group. |

| N-O (nitro) | 1.214 (1), 1.207 (1) | Characteristic bond lengths for a nitro group. |

| C-O (morpholine) | 1.420 (2), 1.422 (2) | Single bonds between the sp³ carbons of the morpholine ring and the oxygen atom. |

The bond angles within the aromatic ring are approximately 120°, which is typical for a benzene ring.[1]

Experimental Protocols

Synthesis of 2-Morpholino-5-nitrobenzaldehyde

A plausible synthetic route to 2-Morpholino-5-nitrobenzaldehyde involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, with morpholine. The following is a representative protocol.

Materials:

-

2-Fluoro-5-nitrobenzaldehyde (or 2-Chloro-5-nitrobenzaldehyde)

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Morpholino-5-nitrobenzaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the molecular ion peak [M+H]⁺ or M⁺.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 2-Morpholino-5-nitrobenzaldehyde suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.

-

Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect the diffraction data at a controlled temperature (e.g., 100 K or 296 K).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Visualizations

Caption: Synthetic workflow for 2-Morpholino-5-nitrobenzaldehyde.

Caption: Logical workflow for structure elucidation.

References

A Technical Guide to the Spectroscopic Characterization of 2-Morpholino-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a morpholine ring, a nitro group, and an aldehyde function on a benzene core, offers multiple points for chemical modification, making it a potentially valuable building block for the synthesis of novel compounds. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Morpholino-5-nitrobenzaldehyde and provides detailed protocols for obtaining this information.

Synthesis Protocol

A plausible route for the synthesis of 2-Morpholino-5-nitrobenzaldehyde is through a nucleophilic aromatic substitution reaction, starting from 2-chloro-5-nitrobenzaldehyde and morpholine.

Experimental Protocol: Synthesis of 2-Morpholino-5-nitrobenzaldehyde

-

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and morpholine (1.2 equivalents).

-

Stir the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Morpholino-5-nitrobenzaldehyde.

-

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for 2-Morpholino-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The predicted chemical shifts are based on the analysis of substituted benzaldehydes and morpholine-containing aromatic compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| Aldehyde-H | 9.9 - 10.5 | Singlet |

| Aromatic-H (position 6) | 8.0 - 8.3 | Doublet |

| Aromatic-H (position 4) | 7.8 - 8.1 | Doublet of Doublets |

| Aromatic-H (position 3) | 7.0 - 7.3 | Doublet |

| Morpholino-H (N-CH₂) | 3.8 - 4.0 | Triplet |

| Morpholino-H (O-CH₂) | 3.1 - 3.3 | Triplet |

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| Aldehyde (C=O) | 188 - 192 |

| Aromatic (C-NO₂) | 145 - 150 |

| Aromatic (C-Morpholino) | 150 - 155 |

| Aromatic (C-H) | 115 - 130 |

| Aromatic (C-CHO) | 130 - 135 |

| Morpholino (N-CH₂) | 66 - 68 |

| Morpholino (O-CH₂) | 48 - 52 |

Experimental Protocol: NMR Spectroscopy [1][2]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Morpholino-5-nitrobenzaldehyde for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence, which will require a greater number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1380 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| C-N (Aromatic-Morpholino) | Stretch | ~1300 - 1350 |

| C-O-C (Morpholino) | Stretch | ~1115 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H (Morpholino) | Stretch | ~2850 - 2960 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy [3][4][5]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Application: Place a small amount of solid 2-Morpholino-5-nitrobenzaldehyde directly onto the diamond crystal of the ATR accessory.[5]

-

Pressure Application: Apply firm pressure using the ATR press arm to ensure good contact between the sample and the crystal.[4]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is the result of the sample spectrum with the background spectrum automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₂N₂O₄

-

Molecular Weight: 236.23 g/mol

-

Expected [M]⁺ Peak (m/z): 236

Expected Fragmentation Pattern

The fragmentation of 2-Morpholino-5-nitrobenzaldehyde in electron ionization (EI)-MS is expected to involve the loss of the aldehyde group, the nitro group, and fragmentation of the morpholine ring.

| m/z | Proposed Fragment |

| 236 | Molecular ion [M]⁺ |

| 207 | Loss of the formyl group [M-CHO]⁺ |

| 190 | Loss of the nitro group [M-NO₂]⁺ |

| 178 | Fragmentation of the morpholine ring |

| 150 | Further fragmentation |

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry [6][7][8]

-

Sample Introduction: Introduce a small, pure sample of 2-Morpholino-5-nitrobenzaldehyde into the mass spectrometer. The compound must be volatile enough for EI.[6]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.[9]

Visualizations

Caption: Proposed workflow for the synthesis and spectroscopic analysis.

Caption: Logical flow for structural confirmation using spectroscopic data.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jascoinc.com [jascoinc.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthesis of 2-Morpholino-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Morpholino-5-nitrobenzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthetic Pathway

The synthesis of 2-Morpholino-5-nitrobenzaldehyde is typically achieved through a two-step process. The first step involves the nitration of 2-chlorobenzaldehyde to produce the key intermediate, 2-chloro-5-nitrobenzaldehyde. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by morpholine to yield the final product.

The reaction scheme is as follows:

An In-depth Technical Guide to the Physical Properties of 2-Morpholino-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-Morpholino-5-nitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to offer a predictive profile. This guide is intended to support researchers, scientists, and drug development professionals in understanding the fundamental physicochemical characteristics of this compound, which is of interest for its potential applications in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols for the determination of key physical properties, based on standard laboratory practices for analogous compounds, are provided.

Core Compound Information

2-Morpholino-5-nitrobenzaldehyde is an aromatic organic compound featuring a morpholine ring and a nitro group substituted on a benzaldehyde core. The presence of these functional groups is expected to influence its chemical reactivity, solubility, and biological activity.

| Property | Value | Source/Comment |

| CAS Number | 30742-62-2 | |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.22 g/mol | |

| Appearance | Expected to be a crystalline solid | Based on analogous nitrobenzaldehydes. |

| Melting Point | Data not available. The related compound 2-chloro-5-nitrobenzaldehyde has a melting point of 77.0 - 82.0 °C. | |

| Boiling Point | Data not available. | |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the morpholine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating morpholino group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| C-N (Morpholine) | Stretch | ~1115 |

| C-O-C (Morpholine) | Stretch | ~1250 |

Mass Spectrometry (MS)

The mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (236.23).

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties, adapted from standard laboratory procedures for similar aromatic aldehydes.

Determination of Melting Point

A small quantity of the crystalline 2-Morpholino-5-nitrobenzaldehyde is placed in a capillary tube. The tube is then inserted into a calibrated melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Morpholino-5-nitrobenzaldehyde (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory in an FTIR spectrometer. Pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is recorded and subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate ions, which are then analyzed based on their mass-to-charge ratio.

Synthetic and Reactivity Profile

The synthesis of 2-Morpholino-5-nitrobenzaldehyde would likely involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, with morpholine. The nitro group is a strong electron-withdrawing group, which activates the ortho and para positions to nucleophilic attack.

The presence of the aldehyde, nitro, and morpholino groups provides multiple reactive sites for further chemical transformations. The aldehyde can undergo condensation reactions to form Schiff bases or be oxidized to a carboxylic acid. The nitro group can be reduced to an amine, which is a key step in the synthesis of many biologically active compounds.

An In-depth Technical Guide to the Solubility and Stability of 2-Morpholino-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the solubility and stability of the organic compound 2-Morpholino-5-nitrobenzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established analytical procedures and provides data for structurally similar compounds to infer potential characteristics. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies on 2-Morpholino-5-nitrobenzaldehyde.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of 2-Morpholino-5-nitrobenzaldehyde in various solvents is essential for its synthesis, purification, formulation, and in vitro/in vivo testing.

Stability refers to the capacity of a chemical compound to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, pH, and light. Stability studies are crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could affect the compound's efficacy and safety.

Solubility Profile

Table 1: Postulated Solubility of 2-Morpholino-5-nitrobenzaldehyde in Common Laboratory Solvents

| Solvent Class | Solvent | Postulated Solubility | Rationale / Analogous Data |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | 2-Nitrobenzaldehyde is soluble in DMSO. |

| Dimethylformamide (DMF) | Soluble | Nitroaromatic compounds often show good solubility in DMF. | |

| Acetone | Soluble | 4-Nitrobenzaldehyde is soluble in acetone.[1] | |

| Polar Protic | Ethanol | Soluble | 4-Nitrobenzaldehyde is soluble in ethanol.[1] |

| Methanol | Soluble | Structurally similar compounds are often soluble in methanol. | |

| Water | Sparingly Soluble to Insoluble | 2-Nitrobenzaldehyde has very low water solubility.[2] The presence of the morpholine group may slightly increase aqueous solubility compared to 2-nitrobenzaldehyde. | |

| Non-Polar | Hexane | Insoluble | Polar compounds are generally insoluble in non-polar solvents. |

| Toluene | Sparingly Soluble | Aromatic character may allow for some solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of 2-Morpholino-5-nitrobenzaldehyde in a specific solvent at a controlled temperature.

Materials:

-

2-Morpholino-5-nitrobenzaldehyde

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of 2-Morpholino-5-nitrobenzaldehyde to a pre-weighed glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of 2-Morpholino-5-nitrobenzaldehyde.

-

Calculate the solubility in units such as mg/mL or mol/L.

Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of 2-Morpholino-5-nitrobenzaldehyde is a critical parameter for its handling, storage, and application. While specific stability data is unavailable, information on storage conditions suggests it should be stored at low temperatures (-4°C for short-term and -20°C for long-term) to minimize degradation.[3] Forced degradation studies under various stress conditions can help elucidate its stability profile and identify potential degradation products.

Table 2: Forced Degradation Study Design for 2-Morpholino-5-nitrobenzaldehyde

| Stress Condition | Reagent / Condition | Typical Duration | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | Hydrolysis of the morpholine group or other acid-catalyzed reactions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Hydrolysis of the morpholine group or other base-catalyzed reactions. |

| Oxidation | 3% H₂O₂ | 12 - 24 hours | Oxidation of the aldehyde to a carboxylic acid; oxidation of the morpholine ring. |

| Thermal Degradation | 60 - 80 °C (in solid state and solution) | 48 - 72 hours | General thermal decomposition. |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | Variable | Photolytic degradation, potentially involving the nitro group. |

Based on the degradation of structurally similar compounds like 2-Chloro-5-nitrobenzaldehyde, a primary degradation route is expected to be the reduction of the nitro group.[4] This could lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

Postulated reductive degradation pathway.

Experimental Protocol for Stability Testing

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of 2-Morpholino-5-nitrobenzaldehyde.

Objective: To evaluate the stability of 2-Morpholino-5-nitrobenzaldehyde under various stress conditions and to identify potential degradation products.

Materials:

-

2-Morpholino-5-nitrobenzaldehyde

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Morpholino-5-nitrobenzaldehyde in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines. Maintain a control sample in the dark.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect degradation products.

-

Utilize LC-MS to identify the molecular weights of the degradation products to aid in their structural elucidation.

-

-

Data Evaluation: Calculate the percentage of degradation for the parent compound under each stress condition. Analyze the chromatograms to determine the number and relative amounts of degradation products.

Conclusion

This technical guide provides a framework for researchers and scientists to approach the determination of the solubility and stability of 2-Morpholino-5-nitrobenzaldehyde. While specific data for this compound is sparse, the outlined experimental protocols and insights from structurally related molecules offer a solid starting point for a comprehensive physicochemical characterization. The application of these standardized methodologies will enable the generation of reliable data essential for the advancement of research and development involving this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Morpholino-5-nitrobenzaldehyde

Disclaimer: Specific safety and toxicological data for 2-Morpholino-5-nitrobenzaldehyde is limited in publicly available literature. The following guide is a comprehensive overview based on the known hazards of structurally similar compounds, including various substituted nitrobenzaldehydes, and the general safety protocols for handling aromatic nitro compounds and aldehydes. Researchers should always consult a substance-specific Safety Data Sheet (SDS) if available and perform a thorough risk assessment before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the safe handling, storage, and disposal of 2-Morpholino-5-nitrobenzaldehyde.

Chemical and Physical Properties

| Property | 2-Nitrobenzaldehyde | 2-Chloro-5-nitrobenzaldehyde | 2-Hydroxy-5-nitrobenzaldehyde | 2-Methyl-5-nitrobenzaldehyde |

| Molecular Formula | C₇H₅NO₃ | C₇H₄ClNO₃ | C₇H₅NO₄ | C₈H₇NO₃ |

| Molecular Weight | 151.12 g/mol | 185.56 g/mol | 167.12 g/mol | 165.15 g/mol [1] |

| Appearance | Pale yellow crystalline powder[2] | Not specified | Not specified | Not specified |

| Melting Point | 42-44 °C[2] | 75-77 °C | Not specified | Not specified |

| Boiling Point | 153 °C at 23 mmHg[2] | Not specified | Not specified | Not specified |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene.[2] | Not specified | Not specified | Not specified |

Hazard Identification and Safety Precautions

Based on the hazard profiles of related nitrobenzaldehydes, 2-Morpholino-5-nitrobenzaldehyde should be handled as a hazardous substance.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Methemoglobinemia: Aromatic nitro compounds can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin and lips), headaches, and dizziness.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

-

Eye/Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield may be necessary when there is a splash hazard.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn and inspected for integrity before use.[3] A lab coat or a chemical-resistant apron is also required.[3]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5]

Engineering Controls

-

Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits. A chemical fume hood is highly recommended for all manipulations of 2-Morpholino-5-nitrobenzaldehyde.[4]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[5]

Reactivity and Stability

-

Reactivity of the Nitrobenzaldehyde Core: The nitro group is strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][6]

-

Reactivity of the Morpholine Group: Morpholine is a secondary amine and exhibits typical amine reactivity, such as being basic and nucleophilic.[7] The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic than other secondary amines like piperidine.[7]

-

Thermal Stability: Aromatic nitro compounds can decompose exothermically at elevated temperatures and may be sensitive to heat and shock, especially in the presence of impurities or under alkaline conditions.[8][9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong reducing agents, and acids.[8]

Caption: Key reactive sites of 2-Morpholino-5-nitrobenzaldehyde.

Experimental Protocols

General Protocol for Safe Handling and Dispensing of Solid 2-Morpholino-5-nitrobenzaldehyde

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific work area, preferably within a certified chemical fume hood.

-

Dispensing: To minimize dust generation, use a spatula to carefully transfer the solid from the storage container to a tared weighing vessel. Avoid pouring the powder.

-

Spill Management: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow emergency procedures.

-

Decontamination: Clean the work surface and any contaminated equipment with an appropriate solvent and then wash with soap and water.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container according to institutional and local regulations.

Representative Synthetic Protocol: Nitration of an Aromatic Aldehyde

The following is a general protocol for the nitration of an aromatic aldehyde, which is a common method for synthesizing nitrobenzaldehyde derivatives. This protocol is provided as an example and should be adapted and optimized for the specific synthesis of 2-Morpholino-5-nitrobenzaldehyde with a thorough risk assessment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0°C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add the starting aromatic aldehyde dropwise over a period of 30-45 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then purify by recrystallization from an appropriate solvent.

Caption: General workflow for handling chemical reagents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: Hazard communication for 2-Morpholino-5-nitrobenzaldehyde.

References

- 1. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. osha.gov [osha.gov]

- 5. wcu.edu [wcu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. icheme.org [icheme.org]

- 10. pubs.acs.org [pubs.acs.org]

Whitepaper: A Framework for Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Case Study of 2-Morpholino-5-nitrobenzaldehyde

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action of a novel chemical entity, using 2-Morpholino-5-nitrobenzaldehyde as a case study. While this specific compound is not extensively characterized in publicly available scientific literature, the principles and methodologies outlined herein represent a robust, field-proven approach for advancing a compound from initial observation to mechanistic understanding.

Abstract

The journey of a novel chemical compound from a mere molecular structure to a well-understood bioactive agent is a cornerstone of modern drug discovery and chemical biology. This guide details a systematic, multi-tiered strategy for determining the mechanism of action (MoA) of an uncharacterized compound, exemplified by 2-Morpholino-5-nitrobenzaldehyde. We present a logical workflow encompassing in silico prediction, target identification, biophysical validation, and cellular characterization. Each stage is supported by detailed experimental protocols and rationale, designed to ensure scientific rigor and generate reproducible, high-quality data. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the intricate process of MoA elucidation.

Introduction: The Challenge of the Unknown

2-Morpholino-5-nitrobenzaldehyde is a synthetic organic compound with a defined chemical structure. A survey of scientific literature and chemical databases reveals its availability from various suppliers, but a conspicuous absence of data regarding its biological activity or mechanism of action. This scenario is common in early-stage research, where a compound may be identified through high-throughput screening or as part of a chemical library, yet its molecular target and physiological effects remain unknown.

Elucidating the MoA is a critical step that bridges the gap between a compound's chemical identity and its potential therapeutic application. A well-defined MoA is essential for rational drug development, enabling optimization of potency and selectivity, prediction of potential side effects, and identification of patient populations most likely to respond.

This guide, therefore, proposes a hypothetical yet rigorous research program to systematically uncover the MoA of a compound like 2-Morpholino-5-nitrobenzaldehyde.

Phase I: Target Hypothesis Generation and Identification

The initial phase focuses on generating and testing hypotheses about the compound's potential molecular targets. This is achieved by integrating computational approaches with broad-based cellular screening.

In Silico Profiling: Predicting Biological Activity

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential targets based on the compound's structure.

Rationale: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities. By comparing 2-Morpholino-5-nitrobenzaldehyde to databases of compounds with known targets, we can generate a preliminary list of potential protein partners.

Experimental Protocol: Virtual Target Screening

-

Compound Preparation: Generate a 3D conformer of 2-Morpholino-5-nitrobenzaldehyde using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and BindingDB, which contain extensive information on compound structures and their associated biological targets.

-

Similarity Search: Perform a 2D and 3D similarity search (e.g., using Tanimoto similarity) against the selected databases.

-

Target Prioritization: Analyze the output to identify the protein targets most frequently associated with the structurally similar "hit" compounds. Prioritize targets that belong to protein families known to be druggable (e.g., kinases, GPCRs, proteases).

-

Pharmacophore Modeling: Based on the prioritized targets, develop a pharmacophore model to assess the likelihood of 2-Morpholino-5-nitrobenzaldehyde fitting into the known binding sites.

Phenotypic Screening: Identifying a Cellular Effect

The next logical step is to determine if the compound elicits any observable effect on living cells. A broad phenotypic screen can help narrow down the potential biological processes affected.

Rationale: A significant and reproducible change in a cellular phenotype (e.g., cell death, proliferation arrest, morphological change) provides a crucial starting point for tracing the effect back to a specific molecular pathway.

Experimental Protocol: Cell Viability and Proliferation Assay

-

Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to screen for broad activity.

-

Compound Preparation: Prepare a stock solution of 2-Morpholino-5-nitrobenzaldehyde in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound dilutions for a set period (e.g., 72 hours). Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic agent like staurosporine).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to quantify the number of viable cells according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability data against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Sample IC50 Table

| Cell Line | Tissue of Origin | IC50 (µM) of 2-Morpholino-5-nitrobenzaldehyde |

| MCF-7 | Breast Cancer | Hypothetical Value: 5.2 |

| A549 | Lung Cancer | Hypothetical Value: 12.8 |

| HCT116 | Colon Cancer | Hypothetical Value: > 50 |

This table presents hypothetical data for illustrative purposes.

Unbiased Target Identification: Finding the Direct Binding Partner

Assuming a consistent phenotypic effect is observed, the next critical step is to identify the direct molecular target(s) of the compound. Affinity-based chemical proteomics is a powerful, unbiased approach.

Workflow: Affinity-Based Target Identification

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Phase II: Target Validation and Mechanistic Deep Dive

Once a putative target is identified, it must be rigorously validated. This phase confirms direct physical interaction and elucidates the biochemical and cellular consequences of this interaction.

Biophysical Validation: Confirming Direct Binding

Biophysical methods provide quantitative evidence of a direct interaction between the compound and the target protein, independent of cellular context. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.

Rationale: SPR measures the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of an interaction in real-time. This provides definitive proof of a direct physical binding event.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Compound Injection: Inject a series of precise concentrations of 2-Morpholino-5-nitrobenzaldehyde over the sensor surface.

-

Signal Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Sample Binding Kinetics Table

| Parameter | Value | Unit |

| ka (Association Rate) | Hypothetical: 1.5 x 10^5 | M⁻¹s⁻¹ |

| kd (Dissociation Rate) | Hypothetical: 3.0 x 10⁻³ | s⁻¹ |

| KD (Binding Affinity) | Hypothetical: 20 | nM |

This table presents hypothetical data for illustrative purposes.

Biochemical Characterization: Elucidating the Mode of Action

If the validated target is an enzyme, the next step is to determine how the compound modulates its activity (e.g., inhibition, activation).

Rationale: Understanding the nature of enzyme modulation (e.g., competitive, non-competitive, uncompetitive inhibition) provides deep mechanistic insight and is crucial for guiding medicinal chemistry efforts.

Experimental Protocol: In Vitro Kinase Assay (Hypothetical Target: Kinase X)

-

Reaction Setup: In a 96-well plate, combine the recombinant Kinase X enzyme, its specific peptide substrate, and ATP in a suitable reaction buffer.

-

Inhibitor Titration: Add varying concentrations of 2-Morpholino-5-nitrobenzaldehyde.

-

Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate for a specific time at the optimal temperature. Terminate the reaction.

-

Signal Detection: Quantify the amount of phosphorylated substrate using a detection reagent (e.g., an antibody-based method or luminescence-based ATP detection like Kinase-Glo®).

-

IC50 Determination: Plot the enzyme activity against the inhibitor concentration to determine the IC50.

-

Mechanism of Inhibition Studies: Repeat the assay with varying concentrations of both the inhibitor and the substrate (ATP or peptide). Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway illustrating the inhibitory action on a target protein, Kinase X.

Cellular Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages its target within the complex environment of a living cell and produces the expected downstream consequences.

Rationale: It is essential to bridge the gap between in vitro biochemistry and cellular physiology. This step validates that the compound's phenotypic effect is indeed a result of its action on the identified target.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: Treat the sensitive cell line (e.g., MCF-7) with 2-Morpholino-5-nitrobenzaldehyde at concentrations around its cellular IC50.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's direct substrate and a primary antibody for the total amount of the substrate (as a loading control).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, would confirm target engagement and inhibition in a cellular context.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to elucidate the mechanism of action for an uncharacterized compound like 2-Morpholino-5-nitrobenzaldehyde. By progressing logically from in silico analysis and phenotypic screening to rigorous biophysical and cellular validation, researchers can build a comprehensive and well-supported model of a compound's MoA.

The successful completion of this workflow would transform 2-Morpholino-5-nitrobenzaldehyde from a chemical novelty into a valuable tool for chemical biology or a starting point for a drug discovery program. Future work would involve medicinal chemistry efforts to improve potency and selectivity, structural biology studies (e.g., X-ray crystallography) to visualize the binding mode, and eventual progression into in vivo models to assess efficacy and safety.

The Rising Potential of 2-Morpholino-5-nitrobenzaldehyde Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

This technical guide explores the potential biological activities of derivatives of 2-Morpholino-5-nitrobenzaldehyde, a scaffold of increasing interest to researchers, scientists, and drug development professionals. While direct studies on this specific molecular class are emerging, extensive research on structurally related compounds, particularly those derived from 2-Chloro-5-nitrobenzaldehyde, provides a strong foundation for predicting their therapeutic promise. This document outlines potential synthetic routes, summarizes relevant biological data from analogous compounds, details key experimental protocols, and visualizes associated cellular pathways.

The core structure, featuring a morpholine ring, a nitro group, and a reactive aldehyde, suggests a high potential for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, making it a versatile starting point for the synthesis of a diverse library of compounds, including Schiff bases and other heterocyclic systems.[1] The presence of the morpholine moiety is known to often improve the pharmacokinetic profile of bioactive molecules.[2]

Predicted Biological Activities and Data from Analogous Compounds

Based on the biological evaluation of structurally similar molecules, derivatives of 2-Morpholino-5-nitrobenzaldehyde are anticipated to exhibit significant anticancer and antimicrobial properties. The following tables summarize quantitative data from closely related compound classes.

Table 1: Anticancer Activity of Structurally Related Nitro-Substituted and Morpholine-Containing Derivatives

| Compound Class | Derivative Example | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

| Thiazolidinones (from a related nitro-aldehyde) | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI₅₀: < 0.01–0.02 µM | [1] |

| Morpholinoquinolines | Compound 3d (a 2-morpholino-4-anilinoquinoline) | Liver (HepG2) | IC₅₀: 8.50 µM | [3] |

| Morpholinoquinolines | Compound 3c (a 2-morpholino-4-anilinoquinoline) | Liver (HepG2) | IC₅₀: 11.42 µM | [3] |

| Morpholinoquinazolines | Compound AK-10 | Breast (MCF-7), Lung (A549), Neuroblastoma (SHSY-5Y) | IC₅₀: 3.15 µM, 8.55 µM, 3.36 µM | [4] |

| Morpholinoquinazolines | Compound AK-3 | Breast (MCF-7), Lung (A549), Neuroblastoma (SHSY-5Y) | IC₅₀: 6.44 µM, 10.38 µM, 9.54 µM | [4] |

Table 2: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

| Compound Class | Derivative Example | Microorganism | Activity (MIC) | Reference |

| Benzaldehyde | Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL | [5] |

| Benzaldehyde | Benzaldehyde | Bacillus anthracis | 8.0 mM (~850 µg/mL) | [5] |

| Benzaldehyde | Benzaldehyde | Pantoea conspicua | 10.0 mM (~1060 µg/mL) | [5] |

Note: The data presented is for structurally related compounds and serves as an predictive indicator for the potential activity of 2-Morpholino-5-nitrobenzaldehyde derivatives.

Key Signaling Pathways

Derivatives of substituted benzaldehydes have been shown to interact with critical cellular signaling pathways implicated in cancer progression. For instance, benzimidazole derivatives, which can be synthesized from the analogous 2-Chloro-5-nitrobenzaldehyde, are known to target the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[6] Furthermore, many cytotoxic compounds exert their anticancer effects by triggering apoptosis, or programmed cell death, through intrinsic or extrinsic pathways that converge on caspase activation.[1]

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Figure 2: Overview of the intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

Detailed and reproducible methodologies are essential for validating scientific discoveries. The following are representative protocols for the synthesis and biological evaluation of derivatives, adapted from methodologies for the structurally analogous 2-Chloro-5-nitrobenzaldehyde.[1]

Synthesis of Schiff Base Derivatives

A versatile method for creating a library of derivatives from 2-Morpholino-5-nitrobenzaldehyde is through the synthesis of Schiff bases via a condensation reaction with various primary amines.

Figure 3: General workflow for synthesis and evaluation of Schiff base derivatives.

Materials:

-

2-Morpholino-5-nitrobenzaldehyde

-

Desired primary amine (e.g., aminobenzoic acid, aminothiazole)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolution: Dissolve one molar equivalent of 2-Morpholino-5-nitrobenzaldehyde in absolute ethanol in a round-bottom flask.

-

Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture under reflux for 4-6 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

-